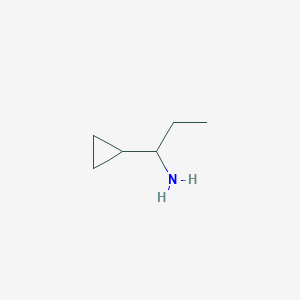

1-Cyclopropylpropan-1-amine

Description

Significance of Cyclopropylamine (B47189) Derivatives in Modern Organic Chemistry

Cyclopropylamine derivatives are a critically important subclass of organic compounds that combine the unique electronic and steric properties of a cyclopropane (B1198618) ring with the reactivity of a nitrogen donor atom. acs.org The significance of this structural motif stems from several key characteristics. The three-membered cyclopropane ring is highly strained, with C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.org This inherent ring strain enhances the reactivity of the molecule, making the cyclopropyl (B3062369) group an active participant in various chemical transformations. longdom.org

When combined with an amine group, the resulting cyclopropylamine moiety becomes a versatile building block for several reasons:

Conformational Rigidity : The cyclopropane ring introduces a degree of conformational constraint into molecules, which is a highly desirable trait in medicinal chemistry for optimizing binding to biological targets. researchgate.net

Metabolic Stability : Incorporation of a cyclopropyl group can enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation. researchgate.net

Nucleophilicity : The amine group provides a site of nucleophilicity, allowing these compounds to readily participate in a wide array of synthetic reactions, such as substitutions and additions. longdom.org

Bioisosteric Replacement : The cyclopropyl group is often used as a bioisostere for other chemical groups, like a vinyl or isopropyl group, allowing chemists to fine-tune the physicochemical properties of a molecule.

Consequently, the cyclopropylamine framework is found in a diverse array of biologically active compounds and is utilized as a key synthetic intermediate in the preparation of pharmaceuticals and agrochemicals. acs.orglongdom.org Its structural features are ideal for designing therapeutic agents, including antidepressants and antiviral drugs. longdom.org The development of synthetic methods to access these derivatives, including classical cyclopropanation techniques and more recent metal-catalyzed reactions, remains a significant area of research. acs.org

Research Trajectories for 1-Cyclopropylpropan-1-amine

Research involving this compound is primarily focused on its application as a versatile synthetic intermediate and building block. The scientific inquiry is directed toward leveraging its unique structure to construct more complex and functionally diverse molecules.

One prominent research trajectory involves its use in the synthesis of novel heterocyclic compounds. For instance, studies have demonstrated that related ketones, such as 1-cyclopropylpropan-1-one (B2659827), can be used as precursors in multi-step or one-pot syntheses to create substituted 2-aminoselenazoles. mdpi.comsorbonne-universite.fr In these reaction schemes, a ketone precursor is first brominated and then reacted with selenourea (B1239437) to form the final heterocyclic product. sorbonne-universite.frresearchgate.net This highlights a pathway where this compound or its immediate precursors are key starting materials for generating complex scaffolds with potential biological activity.

Another significant research direction is the development of scalable and stereoselective synthetic routes to access optically pure cyclopropylalkylamines. A patent application details a method for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines, which are valuable building blocks for preparing substituted pyrazinones. google.com These pyrazinones are, in turn, intermediates for pharmaceutically active compounds like ROR-gamma (Retinoid-related Orphan Receptor gamma) modulators. google.com The process often involves the condensation of a ketone (like cyclopropyl methyl ketone) with a chiral amine, followed by reduction and debenzylation to yield the desired chiral primary amine. google.com This focus on asymmetric synthesis underscores the importance of this compound and its analogs as chiral synthons in drug discovery.

The general research trend points towards the utilization of this compound not as an end product, but as a crucial component in modular synthesis, enabling the exploration of new chemical space and the development of novel molecular entities. chemshuttle.com

Scope of Academic Inquiry for this compound

The academic inquiry into this compound encompasses its fundamental chemical properties, synthesis, and application in creating diverse molecular structures. Researchers are interested in understanding how the interplay between the propyl chain and the cyclopropyl ring influences the molecule's reactivity and physical properties.

The table below summarizes some of the key chemical identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 219736-10-4 | epa.govenaminestore.com |

| Molecular Formula | C₆H₁₃N | enaminestore.com |

| Molecular Weight | 99.17 g/mol | enaminestore.com |

| IUPAC Name | This compound | |

| Canonical SMILES | CCC(N)C1CC1 | enaminestore.com |

| Predicted CLogP | 1.147 | enaminestore.com |

This table is interactive. Click on the headers to sort.

A significant portion of academic work focuses on synthetic methodology. This includes optimizing existing synthetic routes and developing new, more efficient ones. For example, the synthesis of related compounds has been achieved via the Kulinkovich reaction applied to amides and nitriles, or through the reaction of aryl cyanides with diethylzinc (B1219324) and titanium alkoxides. acs.orgorganic-chemistry.org These methods are explored to improve yields, reduce the number of steps, and achieve higher stereoselectivity, which is particularly crucial for pharmaceutical applications. google.com

Furthermore, academic research explores the utility of this compound as a building block in combinatorial chemistry to generate libraries of related compounds for screening purposes. enaminestore.com Its availability as a primary amine makes it an ideal starting point for derivatization, allowing for the systematic modification of molecular structures to study structure-activity relationships (SAR). The hydrochloride salt of the compound is also commercially available, facilitating its use in various laboratory settings. fluorochem.co.uk The ultimate goal of this academic inquiry is to fully map out the synthetic potential and physicochemical characteristics of this compound, thereby providing a solid foundation for its application in more advanced and targeted research endeavors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSMQHKMPTBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398393 | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219736-10-4 | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclopropylpropan 1 Amine

Strategies for Carbon-Nitrogen Bond Formation in Cyclopropyl-Containing Systems

The construction of a carbon-nitrogen bond adjacent to a cyclopropyl (B3062369) ring is principally achieved through two major pathways: the reductive amination of cyclopropyl ketones and the nucleophilic substitution of cyclopropyl-substituted halides. Reductive amination is often favored due to its high efficiency, operational simplicity, and the ready availability of starting materials. researchgate.net Nucleophilic substitution offers a more classical approach, though it can be complicated by challenges such as overalkylation. wikipedia.org

Reductive Amination Approaches for 1-Cyclopropylpropan-1-amine

Reductive amination, also known as reductive alkylation, is a powerful method for converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This process is widely utilized in industrial settings, accounting for a significant percentage of C-N bond-forming reactions in drug manufacturing. researchgate.net The reaction can be performed directly in a one-pot procedure or indirectly by isolating the imine intermediate before reduction.

Direct reductive amination involves combining the carbonyl compound, a nitrogen source, and a reducing agent in a single reaction vessel. wikipedia.org For the synthesis of the primary amine this compound, the precursor 1-cyclopropylpropan-1-one (B2659827) is reacted with ammonia (B1221849) in the presence of a reducing agent. This one-pot procedure is highly efficient and can be driven by various catalytic systems. researchgate.netd-nb.info The use of catalysts based on earth-abundant metals like iron and nickel is particularly appealing for sustainable synthesis. researchgate.netd-nb.info The reaction is typically carried out under pressure with hydrogen gas or using hydride-based reducing agents. researchgate.net

Table 1: Catalytic Systems for Direct Reductive Amination of Ketones

| Catalyst System | Nitrogen Source | Reducing Agent/Conditions | Product Type |

| Ni-TA@SiO₂-800 | Ammonia (NH₃) | H₂ (20 bar), 120 °C | Primary Amine |

| Iron Complex on N-doped SiC | Ammonia (dissolved in water) | H₂ | Primary Amine |

| Ruthenium/Rhodium Catalysis | Various Amines | Carbon Monoxide (CO) | Varies (Amines, Pyrrolidines) |

An alternative approach is the stepwise process involving the formation and subsequent reduction of an imine. In this method, 1-cyclopropylpropan-1-one first condenses with an amine, such as ammonia, to form a cyclopropyl-substituted imine. wikipedia.org This reaction is reversible and often requires acidic conditions and the removal of water to favor imine formation. youtube.com

The intermediate imine is then reduced to the target amine. masterorganicchemistry.com This step can be performed in situ or after isolation of the imine. A key advantage of this method is the ability to use reducing agents that are selective for the imine C=N bond over the ketone C=O bond, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu This selectivity allows for a controlled, one-pot reaction where the ketone is converted to the imine and then immediately reduced without significant reduction of the starting ketone. masterorganicchemistry.com This strategy is well-suited for large-scale industrial processes and for producing optically active amines. google.com

Table 2: Reagents for Reductive Amination via Imine Intermediates

| Carbonyl Substrate | Amine Source | Condensation Conditions | Common Reducing Agents | Final Product |

| 1-Cyclopropylpropan-1-one | Ammonia (NH₃) | Mildly acidic (pH ~4-5) | Sodium Cyanoborohydride (NaBH₃CN) | This compound |

| 1-Cyclopropylpropan-1-one | Ammonia (NH₃) | Mildly acidic | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | This compound |

| Ketones / Aldehydes | Primary Amines | Mildly acidic | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Amines |

When a ketone reacts with a secondary amine under acidic conditions, an enamine is formed as the intermediate instead of an imine. youtube.comchemistrysteps.com The mechanism involves the initial formation of a hemiaminal, followed by the loss of water where a proton is removed from an adjacent carbon atom. The resulting enamine can be protonated to form an iminium ion, which is then susceptible to reduction by agents like sodium cyanoborohydride. chemistrysteps.com While this pathway is fundamental in reductive amination chemistry, it typically leads to the formation of tertiary amines. For the specific synthesis of the primary amine this compound, this route is less direct than those employing ammonia.

Nucleophilic Substitution Reactions in the Synthesis of this compound

Nucleophilic substitution provides a classical alternative for forming carbon-nitrogen bonds. These methods are valuable when reductive amination approaches are not suitable for a given substrate. smolecule.com

This method involves the direct reaction of a cyclopropyl-substituted alkyl halide, such as 1-bromo-1-cyclopropylpropane, with ammonia. wikipedia.org As a good nucleophile, ammonia can displace the halide in an S_N2 reaction to form the primary amine. libretexts.org

However, this reaction is notoriously difficult to control. masterorganicchemistry.com The primary amine product is also nucleophilic and can compete with ammonia to react with the remaining alkyl halide, leading to the formation of secondary (di-alkylation) and tertiary amines as byproducts. pressbooks.pub This overalkylation results in a mixture of products that can be difficult to separate. pressbooks.pub To favor the formation of the primary amine, a large excess of ammonia is often used to increase the probability that the alkyl halide will react with ammonia rather than the amine product. pressbooks.pub

Table 3: Challenges in Nucleophilic Alkylation of Ammonia

| Substrate | Nucleophile | Key Challenge | Mitigation Strategy |

| Cyclopropyl-Substituted Halide | Ammonia (NH₃) | Overalkylation (formation of secondary/tertiary amines) | Use a large excess of ammonia |

Challenges of Polysubstitution and Selective Monosubstitution

A significant hurdle in the synthesis of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts. This challenge, known as polysubstitution, arises from the fact that the newly formed primary amine can compete with the initial aminating agent for the alkylating agent.

The selective synthesis of primary amines, or monosubstitution, is a critical goal. researchgate.net The reduction of nitriles is a valuable method for producing primary amines, but selectivity can be a major issue, as mixtures of primary, secondary, and tertiary amines can be formed through various reaction pathways involving imine intermediates. researchgate.net The development of primary amine catalysis has offered a potential solution for challenging catalytic benzannulation reactions. nih.gov

Several strategies have been developed to promote selective mono-N-alkylation of primary amines. One approach involves the use of cesium bases, which not only facilitate the alkylation of primary amines but also suppress the overalkylation of the resulting secondary amines. researchgate.net Another method utilizes Ti(i-PrO)₄ and NaBH₄ for the reductive mono-N-alkylation of primary amines, demonstrating high chemoselectivity. researchgate.net

Organometallic Reagent Strategies for this compound Synthesis

Organometallic reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Their application in the synthesis of this compound is a key strategy.

Grignard Reactions Involving Cyclopropyl Moieties

Grignard reagents, organomagnesium halides, are versatile nucleophiles used to form new carbon-carbon bonds. iitk.ac.in The reaction of cyclopropylmagnesium bromide with an appropriate imine precursor represents a direct route to this compound. The formation of the Grignard reagent itself from cyclopropyl bromide and magnesium in diethyl ether can be accompanied by the formation of cyclopropane (B1198618) as a byproduct. colab.wsnih.gov The use of i-PrMgCl·LiCl in THF-dioxane allows for the preparation of cyclopropylmagnesium reagents with complete retention of configuration. researchgate.net

The addition of Grignard reagents to imines can lead to the formation of secondary or tertiary amines. iitk.ac.in For instance, the reaction of 3-enylmagnesium bromide with an imine has been reported. ua.es Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides or triflates, in the presence of zinc bromide, can produce cyclopropyl arenes in good yields. organic-chemistry.org

Organolithium Intermediates in Amination Pathways

Organolithium reagents are highly reactive nucleophiles that can add to imines to form amines. acs.orgscispace.com The addition of organolithium reagents to imines often requires carefully controlled conditions to avoid side reactions. scispace.com The chemoselective addition of organolithium reagents to non-activated imines has been achieved in green, biorenewable Deep Eutectic Solvents (DESs) at room temperature and in the presence of air, providing a sustainable route to amines. scispace.com This method has been shown to be ultrafast and can be performed on a gram scale. unimi.it

The addition of organolithium reagents to imines can be influenced by the presence of additives and the order of reagent addition. scispace.comresearchgate.net For instance, the use of chiral ligands can control the stereochemistry of the addition. acs.org Recent studies have also demonstrated the successful addition of highly polar organometallic compounds, including organolithiums, to imines in water, challenging the long-held belief that such reactions require strictly anhydrous conditions. uniba.it

Reductions in the Synthesis of this compound Precursors

Reduction reactions are fundamental transformations in organic synthesis and play a crucial role in the preparation of amines from various functional group precursors.

Reduction of Nitriles to Primary Amines

The reduction of nitriles offers a direct pathway to primary amines. rsc.orgnih.govnih.govrsc.org This transformation can be achieved using various reducing agents and catalytic systems. The catalytic hydrogenation of nitriles to primary amines is an atom-efficient and environmentally friendly method. nih.gov A variety of catalysts, including those based on iron, rsc.org cobalt, nih.gov palladium, nih.gov and nickel, rsc.org have been developed for this purpose, often exhibiting high activity and selectivity under relatively mild conditions.

The reduction of cyanohydrins, which can be formed from the addition of hydrogen cyanide to aldehydes or ketones, is another viable route to primary amines. libretexts.orgpressbooks.pub For example, the reduction of a nitrile can be accomplished with lithium aluminum hydride (LiAlH₄) to yield a primary amine. pressbooks.pub

| Catalyst System | Substrate Scope | Conditions | Selectivity for Primary Amine | Reference |

| Fe(PNPCy) pincer complex | Various nitriles | Mild conditions | High | rsc.org |

| Polysilane/SiO₂-supported Palladium | Aromatic, heteroaromatic, aliphatic nitriles | 60 °C, 50 kPa H₂ | Almost quantitative | nih.gov |

| Cobalt Pincer Complex | (Hetero)aromatic, benzylic, aliphatic nitriles | Good to excellent yields | High | nih.gov |

| Carbon-coated Ni/NiO@C | Aromatic substituted nitriles | 120 °C, 10 bar H₂ | Up to 98.25% | rsc.org |

Reduction of Amides to Amines

The reduction of amides is a common and effective method for the synthesis of amines. jove.comlibretexts.orgmasterorganicchemistry.comucalgary.cacommonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation, converting the amide carbonyl group into a methylene (B1212753) group (C=O → CH₂). jove.comlibretexts.org This reaction proceeds via nucleophilic acyl substitution to form an iminium ion intermediate, which is then further reduced to the amine. jove.comlibretexts.org The reaction is applicable to primary, secondary, and tertiary amides, yielding the corresponding amines. jove.com

While LiAlH₄ is highly effective, other reducing agents and methods have also been developed. For instance, a combination of an organometal halide of a group IIA element and a borohydride compound can be used to reduce primary and secondary amides to their corresponding amines. google.com The reduction of amides containing cyclopropyl groups has also been studied. nih.govsorbonne-universite.frrsc.org It's important to note that under certain conditions with specific reagents like SmI₂/amine/H₂O, amides can be chemoselectively reduced to alcohols instead of amines. nih.gov

| Reducing Agent/System | Amide Type | Product | Key Features | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary, Secondary, Tertiary, Lactams | Primary, Secondary, Tertiary Amines, Cyclic Amines | Strong, versatile reducing agent | jove.comlibretexts.orgmasterorganicchemistry.comucalgary.ca |

| Organometal Halide (Group IIA) + Borohydride | Primary, Secondary | Primary, Secondary Amines | Alternative to LiAlH₄ | google.com |

| SmI₂/Amine/H₂O | Primary, Secondary, Tertiary | Alcohols | Chemoselective C-N bond cleavage | nih.gov |

Catalytic Hydrogenation of Cyclopropyl-Containing Precursors

Catalytic hydrogenation represents a direct and atom-economical approach for the synthesis of amines from various nitrogen-containing functional groups. thieme-connect.debme.hu For the preparation of this compound, suitable cyclopropyl-containing precursors such as nitriles and ketones can be employed.

The reduction of cyclopropylacetonitrile (B1348260) and its derivatives to the corresponding primary amines is a common strategy. This transformation is typically achieved using heterogeneous catalysts based on transition metals like nickel, palladium, or cobalt, often supported on materials such as silica (B1680970) or carbon. thieme-connect.dersc.org The choice of catalyst and reaction conditions, including temperature, pressure, and the use of additives like ammonia, is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hugoogle.com For instance, silica-supported nickel nanoparticles have demonstrated high efficiency and selectivity in the hydrogenation of various nitriles to primary amines under relatively mild conditions. rsc.org A notable advantage of certain catalytic systems is their ability to selectively reduce the nitrile group without opening the strained cyclopropyl ring. researchgate.net

Alternatively, reductive amination of cyclopropyl methyl ketone can be employed. This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent and a catalyst. mdpi.com Hydrogen borrowing catalysis, a powerful method for C-N bond formation, can also be applied. In this approach, a transition-metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ, which then reacts with an amine. The subsequent return of the hydrogen completes the catalytic cycle. acs.org While this has been explored for α-alkylation of cyclopropyl ketones, its direct application for the synthesis of this compound is an area of interest. acs.org

Below is a table summarizing various catalytic systems used for the hydrogenation of precursors to amines.

| Precursor Type | Catalyst System | Key Features |

| Nitriles | Silica-supported Ni-nanoparticles | General and selective hydrogenation to primary amines under mild conditions. rsc.org |

| Nitriles | Unsupported Palladium Nanopores (PdNPore) | Highly selective for primary amines without additives at low temperature and pressure. researchgate.net |

| Nitriles | Nickel-containing support catalyst (Mg/Ni) | Effective for preparing saturated primary or secondary amines depending on conditions. google.com |

| Aliphatic Ketones | Cationic Cp*Ir(III) complex with a phosphate (B84403) counteranion | Direct asymmetric reductive amination with good to excellent yields and high enantioselectivity. mdpi.com |

Stereoselective Synthesis of Enantioenriched this compound

The synthesis of enantiomerically pure cyclopropylamines is of great importance in medicinal chemistry. mdpi.com Various stereoselective strategies have been developed to access these chiral building blocks.

Asymmetric Cyclopropanation Methodologies

Asymmetric cyclopropanation of alkenes is a powerful method for constructing chiral cyclopropane rings. mdpi.com This can be achieved using chiral catalysts or chiral auxiliaries. Transition metal complexes, particularly those of rhodium, copper, and cobalt, are widely used to catalyze the reaction between an alkene and a diazo compound. organic-chemistry.orgacs.org The stereoselectivity of the reaction is controlled by the chiral ligand coordinated to the metal center. For example, cobalt(II) complexes with D2-symmetric porphyrin-like ligands have been shown to be effective for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding chiral cyclopropane derivatives with high diastereo- and enantioselectivity. organic-chemistry.org These cyclopropane succinimidyl esters can then be converted to the corresponding amides and subsequently to the amines.

Another approach involves the use of chiral auxiliaries attached to the alkene or the carbene precursor. acs.org The chiral auxiliary directs the cyclopropanation reaction to occur from a specific face, leading to a diastereoselective synthesis. The auxiliary can then be removed to afford the enantioenriched cyclopropane.

Enantioselective One-Pot Reactions for Chiral Cyclopropyl Amines

One-pot reactions that combine multiple synthetic steps without the isolation of intermediates offer an efficient and streamlined approach to complex molecules. nih.gov Enantioselective one-pot procedures for the synthesis of chiral cyclopropyl amines have been developed. For instance, a rhodium-catalyzed asymmetric isomerization of an allylamine (B125299) can generate a chiral enamine in situ. d-nb.info This intermediate can then undergo a nucleophilic attack by an external amine, followed by reduction, to yield a chiral γ-branched amine in a single pot. d-nb.info

Another strategy involves the enantioselective carbometalation of cyclopropenes followed by trapping the resulting cyclopropylmetal species with an electrophilic nitrogen source. beilstein-journals.org This method allows for the creation of polysubstituted cyclopropylamines with excellent diastereo- and enantiomeric excesses. beilstein-journals.org

Chiral Ligand-Controlled Synthetic Routes

The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. For the synthesis of enantioenriched this compound, chiral ligands can be employed in various transformations. In asymmetric hydrogenation of a suitable prochiral imine or enamine precursor, a chiral metal-ligand complex can selectively deliver hydrogen to one face of the C=N or C=C double bond. nih.gov For example, Ru(II)-Pheox complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of a variety of olefins. acs.org

Similarly, in the context of cyclopropanation, chiral ligands such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) are frequently used with copper or rhodium catalysts to induce high levels of enantioselectivity. scispace.com The choice of ligand is critical and often needs to be optimized for a specific substrate to achieve high stereocontrol. organic-chemistry.orgscispace.com

Diastereoselective Approaches to this compound

Diastereoselective methods rely on the presence of a pre-existing stereocenter in the starting material to control the formation of new stereocenters. This can be a powerful strategy for synthesizing specific diastereomers of this compound. One approach involves the cyclopropanation of a chiral, non-racemic dehydroamino acid derivative. The existing stereocenter in the amino acid backbone can direct the approach of the cyclopropanating agent, leading to a diastereoselective synthesis of a cyclopropane amino acid. nih.gov

Alternatively, a formal nucleophilic substitution on a chiral, non-racemic bromocyclopropane (B120050) can be used to introduce the amine functionality with diastereocontrol. mdpi.com The stereochemical outcome of such reactions can be influenced by the steric and electronic properties of the substituents on the cyclopropane ring. mdpi.com

A summary of stereoselective methods is presented in the table below.

| Method | Key Principle | Example |

| Asymmetric Cyclopropanation | Use of a chiral catalyst to control the stereochemistry of the cyclopropane ring formation. organic-chemistry.org | Cobalt(II)-catalyzed cyclopropanation with chiral porphyrin-like ligands. organic-chemistry.org |

| Enantioselective One-Pot Reactions | Combination of multiple reaction steps in a single pot with enantioselective control. d-nb.info | Rh-catalyzed asymmetric isomerization of allylamines followed by amination and reduction. d-nb.info |

| Chiral Ligand-Controlled Synthesis | Employment of chiral ligands to induce stereoselectivity in catalytic reactions. acs.org | Asymmetric cyclopropanation using Ru(II)-Pheox complexes. acs.org |

| Diastereoselective Approaches | Utilization of an existing stereocenter to direct the formation of new stereocenters. nih.gov | Cyclopropanation of chiral dehydroamino acid derivatives. nih.gov |

Advanced Cascade and Multicomponent Reactions for this compound Derivatives

Cascade reactions, where a single transformation sets off a series of subsequent reactions, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer highly efficient and convergent routes to complex molecules. rsc.orgorganic-chemistry.org These strategies are increasingly being applied to the synthesis of cyclopropylamine (B47189) derivatives.

A notable example of a cascade reaction involves the rearrangement of cyclopropylimines. rsc.org For instance, a reaction cascade involving a cyclopropylimine rearrangement and a Povarov reaction has been developed for the synthesis of hexahydropyrroloquinolines from anilines and cyclopropyl aldehydes. rsc.orgresearchgate.net This demonstrates the potential of using the reactivity of the cyclopropane ring to trigger complex transformations leading to diverse heterocyclic scaffolds.

Multicomponent reactions provide a powerful platform for generating molecular diversity. researchgate.netmdpi.com While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct precursors or derivatives. For example, an A3 coupling (aldehyde-alkyne-amine) reaction could be envisioned using a cyclopropyl-containing aldehyde or amine to generate propargylamines, which are versatile intermediates for further functionalization. mdpi.com The development of novel MCRs that incorporate a cyclopropyl moiety is an active area of research with the potential to streamline the synthesis of complex cyclopropylamine derivatives. nih.gov

One-Pot Procedures for Complex Cyclopropylamine Structures

Recent advancements have led to the development of one-pot methods for synthesizing complex cyclopropylamine derivatives. For instance, a zinc-mediated, one-pot synthesis allows for the conversion of α-chloroaldehydes into cyclopropylamines with moderate to good yields. utoronto.ca This method demonstrates tolerance for secondary amines, although its effectiveness with primary amines like benzylamine (B48309) was noted to be limited. utoronto.ca Another innovative approach involves a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes. nih.gov This process, initiated by visible light, generates aminocyclopentane derivatives, showcasing a strategy that leverages a masked N-centered radical to build complex, functionalized amino-substituted carbocycles in a modular, three-phase, one-pot sequence. nih.gov

| One-Pot Method | Starting Materials | Key Features | Relevance to Cyclopropylamines |

| Zinc-Mediated Synthesis | α-Chloroaldehydes, Amines | Moderate to good yields; Tolerates secondary amines. utoronto.ca | Direct transformation to cyclopropylamine structures. utoronto.ca |

| Photochemical [3+2] Cycloaddition | Cyclopropylimines, Alkenes | Visible-light mediated; Forms complex aminocyclopentanes; Modular. nih.gov | Demonstrates advanced one-pot strategies for functionalized amino cycles. nih.gov |

Annulation Processes in Cyclopropyl Ring Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental to constructing the cyclopropane ring itself. A recently developed annulation process for building 1,1-disubstituted cyclopropanes utilizes a radical/polar crossover mechanism. nih.gov This method proceeds through the addition of a photocatalytically generated radical to a homoallylic tosylate. nih.govorganic-chemistry.org The resulting intermediate radical is then reduced via single electron transfer to form an anion, which subsequently undergoes intramolecular substitution to close the cyclopropane ring. nih.govorganic-chemistry.org A significant advantage of this process is its excellent tolerance for a wide range of functional groups, a characteristic feature of reactions proceeding through odd-electron intermediates, all under mild conditions using visible light irradiation. nih.gov

Other strategies involve the ring-opening of cyclopropane derivatives followed by cyclization. beilstein-journals.org For example, oxidative annulation of methylenecyclopropanes (MCPs) can lead to various cyclic structures. beilstein-journals.org These processes highlight the versatility of the cyclopropyl group as both a target and an intermediate in complex chemical transformations.

Specialized Amine Synthesis Techniques Applicable to this compound

The introduction of the primary amine group is a critical step in the synthesis of this compound. Several classical and modern organic reactions are well-suited for this purpose.

Gabriel Synthesis for Primary Amines

The Gabriel synthesis is a robust and widely used method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur when using ammonia. wikipedia.orgbyjus.com The reaction begins with the deprotonation of phthalimide (B116566), often with a base like potassium hydroxide, to form the potassium phthalimide salt. byjus.comlibretexts.orgorganicchemistrytutor.com This phthalimide anion then acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. wikipedia.orglibretexts.orgnrochemistry.com The final step involves the liberation of the primary amine from the N-alkylphthalimide. wikipedia.org This is typically achieved through hydrazinolysis (the Ing-Manske procedure), which is often preferred due to its mild and neutral conditions, or by acidic or basic hydrolysis. wikipedia.orgnrochemistry.com Hydrazinolysis yields the desired primary amine along with a phthalhydrazide (B32825) precipitate. wikipedia.org

| Step | Description | Reagents |

| 1. Deprotonation | Phthalimide is deprotonated to form a nucleophilic imide ion. byjus.com | Potassium Hydroxide (KOH) or Potassium Hydride (KH). organicchemistrytutor.com |

| 2. N-Alkylation | The phthalimide anion displaces a halide from a primary alkyl halide (SN2). libretexts.org | Primary Alkyl Halide (e.g., 1-bromo-1-cyclopropylpropane). |

| 3. Liberation of Amine | The N-alkylphthalimide is cleaved to release the primary amine. wikipedia.org | Hydrazine (N2H4) nrochemistry.com or Acid/Base Hydrolysis. libretexts.org |

Hofmann and Curtius Rearrangements for Amine Generation

Both the Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines, each with one fewer carbon atom than the starting material. jove.comlibretexts.org

The Hofmann rearrangement begins with a primary amide, which is treated with bromine and a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This process forms an N-bromoamide intermediate. wikipedia.org Subsequent deprotonation and rearrangement lead to the formation of an isocyanate intermediate, which is then hydrolyzed in water to a carbamic acid. jove.comwikipedia.org This carbamic acid is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide. jove.comwikipedia.org

The Curtius rearrangement offers a versatile pathway to primary amines from carboxylic acids via an acyl azide (B81097) intermediate. nih.govwikipedia.org The acyl azide, when heated, undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. jove.comwikipedia.org Similar to the Hofmann rearrangement, this isocyanate can be hydrolyzed with water to produce a primary amine. wikipedia.org The Curtius rearrangement is known for its mild conditions, broad substrate scope, and complete retention of the stereochemistry of the migrating group. nih.govnih.gov This makes it particularly valuable for the synthesis of structurally complex or chiral amines, ensuring high purity without contamination from secondary or tertiary amines. nih.govnih.gov

| Rearrangement | Starting Material | Key Intermediate | Final Products |

| Hofmann | Primary Amide libretexts.org | Isocyanate wikipedia.org | Primary Amine, Carbon Dioxide libretexts.org |

| Curtius | Acyl Azide wikipedia.org | Isocyanate wikipedia.org | Primary Amine, Nitrogen Gas wikipedia.org |

Fukuyama Amine Synthesis Applications

The Fukuyama amine synthesis provides a versatile method for preparing both primary and secondary amines. nih.gov A key strategy in this synthesis involves the use of a 2-nitrobenzenesulfonyl (nosyl) amide. tcichemicals.com Primary amines can be readily converted into N-nosyl amides. These nosyl-protected amines can then undergo alkylation under basic conditions or via a Mitsunobu reaction with an alcohol. tcichemicals.comresearchgate.net A significant advantage of the Fukuyama method is the mild conditions under which the nosyl protecting group can be removed—typically with a thiol and base—to yield the corresponding secondary amine. researchgate.net This process can be repeated to synthesize more complex amines. tcichemicals.com This methodology is highly valued in organic synthesis due to its mild reaction conditions and high yields. nih.govrsc.org

Reaction Mechanisms and Reactivity of 1 Cyclopropylpropan 1 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group is the primary center of reactivity, imparting nucleophilic and basic characteristics to the molecule.

Nucleophilic Characteristics and Reaction Pathways

The amine group in 1-Cyclopropylpropan-1-amine is nucleophilic due to the available lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophilic species. The reaction pathways are typical for primary amines and include additions to carbonyl compounds and nucleophilic substitutions. For instance, amines can react with quinones through Michael addition or Schiff base formation, leading to a variety of products. researchgate.net The specific pathway is often influenced by reaction conditions such as pH, as the nucleophilicity of the amine is pH-dependent. researchgate.net

The general nucleophilic reaction pathways include:

Reaction with Aldehydes and Ketones: Formation of an imine (Schiff base) through a reversible addition-elimination mechanism.

Reaction with Esters: Nucleophilic acyl substitution to form amides, typically under heating.

Reaction with Alkyl Halides: Nucleophilic aliphatic substitution to form secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts.

Acylation Reactions

Acylation of this compound involves the reaction of its nucleophilic amine group with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable N-substituted amide.

The general reaction is as follows:

With Acyl Chlorides: this compound reacts readily with acyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding the corresponding N-(1-cyclopropylpropyl)amide.

With Acid Anhydrides: The reaction with acid anhydrides is typically slower than with acyl chlorides but proceeds efficiently, often with gentle heating, to produce the amide and a carboxylic acid as a byproduct.

These reactions are fundamental for introducing the 1-cyclopropylpropylamino moiety into more complex molecules or for protecting the amine group during multi-step syntheses.

Interactive Table: Acylation Reaction Products Select an acylating agent to see the corresponding product formed with this compound.

| Acylating Agent | Product Name |

| Acetyl Chloride | N-(1-cyclopropylpropyl)acetamide |

| Benzoyl Chloride | N-(1-cyclopropylpropyl)benzamide |

| Acetic Anhydride | N-(1-cyclopropylpropyl)acetamide |

Alkylation Reactions and Selectivity Control

The alkylation of this compound with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts due to the increased nucleophilicity of the resulting secondary amine. organic-chemistry.org Controlling the selectivity to favor mono-alkylation is a significant synthetic challenge.

Several strategies can be employed to achieve selective mono-N-alkylation:

Use of a Large Excess of the Amine: By using a significant excess of this compound, the probability of the alkyl halide reacting with the starting primary amine over the product secondary amine is increased.

Reductive Amination: This method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This is often a more controlled method than direct alkylation.

Chelation Control: For substrates containing a nearby hydroxyl group (e.g., 3-amino alcohols), chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to protect and activate the amine, leading to high yields of the mono-alkylated product after deprotonation and reaction with an alkyl halide. organic-chemistry.org

Table 1: Comparison of Alkylation Control Strategies

| Strategy | Description | Advantages | Disadvantages |

| Excess Amine | The primary amine is used in large stoichiometric excess compared to the alkylating agent. | Simple procedure. | Requires separation of the product from a large amount of unreacted starting material. |

| Reductive Amination | A two-step, one-pot reaction involving imine formation followed by reduction. | High selectivity for mono-alkylation; avoids over-alkylation. | Requires an appropriate aldehyde/ketone precursor and a reducing agent. |

| Protecting Groups | The amine is first protected, then alkylated, and finally deprotected. | Excellent control and selectivity. | Adds steps to the synthesis, potentially lowering overall yield. |

Chemical Transformations Involving the Cyclopropyl (B3062369) Moiety

The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, providing a pathway to diverse molecular scaffolds.

Ring-Opening Reactions and Derivatization

The strained C-C bonds of the cyclopropyl group can be cleaved under acidic, thermal, or radical conditions. The presence of the amine group can influence the regioselectivity of this cleavage.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted acid, simple cyclopropanes can undergo ring-opening hydroarylation. researchgate.net Lewis acid activation can also trigger ring-opening, facilitating the attack by a nucleophile. scispace.com

Radical-Mediated Ring Opening: Single electron transfer (SET) oxidation of the nitrogen center in N-cyclopropylamines can form a reactive aminium cation radical. nih.gov This intermediate can undergo fragmentation of the cyclopropyl ring to generate a distonic cation radical, which can then participate in further reactions like cyclization or reaction with oxygen. nih.gov This process has been studied in the context of cytochrome P450 enzyme inactivation. nih.gov Oxidative radical ring-opening reactions of cyclopropane (B1198618) derivatives can be initiated by various radical species, leading to a range of functionalized products. nih.govnih.gov For example, the reaction of alkylidenecyclopropyl ketones with amines can proceed via a distal cleavage of the cyclopropane C-C bond to form substituted pyrroles. organic-chemistry.org

Table 2: Conditions and Products of Cyclopropyl Ring-Opening Reactions

| Reaction Type | Conditions | Intermediate | Potential Products |

| SET Oxidation | Horseradish Peroxidase, H₂O₂ | Aminium cation radical, distonic cation radical | Ring-opened and cyclized products (e.g., N-methylquinolinium), β-hydroxypropionic acid. nih.gov |

| Acid-Catalyzed | Lewis or Brønsted Acids, Nucleophile | Carbocation | 1,3-difunctionalized acyclic products. scispace.com |

| Radical-Initiated | Radical initiator (e.g., AIBN), radical trap | Carbon-centered radical | Homoallylic compounds, cyclic structures. nih.gov |

Cyclopropanation Reactions for Analog Synthesis

The synthesis of analogs of this compound often involves the construction of the cyclopropane ring at a key step. Various cyclopropanation methods can be employed to create substituted aminocyclopropanes.

Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. For synthesizing analogs, an appropriate allylic amine precursor would be used.

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, or palladium are widely used to catalyze the reaction of alkenes with diazo compounds, generating the cyclopropane ring with high efficiency and stereoselectivity. organic-chemistry.org Chiral rhodium complexes, for instance, can catalyze enantioselective cyclopropanation to yield optically pure aminocyclopropanes. organic-chemistry.org

Intramolecular Nucleophilic Displacement: A classical approach involves the intramolecular displacement of a leaving group by a nucleophile, as first demonstrated by Perkin. nih.gov This strategy is effective for constructing the cyclopropane ring from an acyclic precursor containing both a nucleophilic center and a leaving group in a 1,3-relationship. nih.gov

These synthetic strategies allow for the introduction of various substituents on both the cyclopropane ring and the alkyl chain, enabling the creation of a diverse library of this compound analogs for further study.

Radical-Initiated Ring Expansion Rearrangements

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under radical conditions. When a radical is generated on the nitrogen atom of a cyclopropylamine (B47189), it can initiate a cascade of reactions leading to ring expansion. This process typically begins with the formation of an aminyl radical, which can be generated through various methods, including single-electron transfer (SET) from a photocatalyst or a transition metal.

Once formed, the nitrogen-centered radical can induce the homolytic cleavage of one of the adjacent C-C bonds in the cyclopropane ring. This ring-opening event relieves the inherent strain of the three-membered ring and generates a more stable, open-chain carbon-centered radical. The subsequent reactivity of this intermediate dictates the final product structure. In the context of ring expansion, this radical can undergo intramolecular cyclization to form larger, more stable ring systems, such as pyrrolidines or other nitrogen-containing heterocycles.

For instance, a plausible mechanism involves the formation of an aminyl radical from a derivative of this compound. This is followed by the cleavage of the C1-C2 bond of the cyclopropane ring, leading to a γ-amino alkyl radical. This intermediate can then be trapped intramolecularly or intermolecularly to yield various products. Research on related systems, such as vinyl cyclopropanes, has shown that a radical-initiated ring expansion can lead to the formation of five-membered rings like cyclopentenes through a cascade reaction rsc.orgnih.gov. This type of rearrangement highlights the synthetic utility of cyclopropane rings as latent synthons for constructing more complex molecular architectures.

Catalytic Aspects in Reactions of this compound

The functionalization of this compound and related structures is often facilitated by catalytic methods, which offer enhanced efficiency, selectivity, and control over the reaction outcomes. These methods can be broadly categorized into metal-catalyzed, organocatalyzed, and biocatalyzed approaches.

Metal-Catalyzed Transformations (e.g., Palladium, Rhodium, Manganese)

Transition metals play a pivotal role in activating and transforming cyclopropylamine derivatives.

Palladium (Pd): Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. In the context of cyclopropylamines, palladium-catalyzed protocols have been developed for their monoarylation chemrxiv.org. These reactions, often utilizing specialized phosphine (B1218219) ligands, enable the efficient coupling of the amine with a wide range of (hetero)aryl chlorides, even at room temperature chemrxiv.org. This provides a direct route to N-aryl cyclopropylamine derivatives, which are important scaffolds in medicinal chemistry.

Rhodium (Rh): Rhodium catalysts have been employed in oxidative radical ring-opening and cyclization reactions. For example, Rh(II) complexes can react with azide-containing cyclopropane derivatives to generate a rhodium-nitrene intermediate. This intermediate can then undergo an intramolecular single electron transfer (SET) to produce a nitrogen-centered radical. This radical initiates the ring-opening of the cyclopropane, leading to an alkyl radical that can subsequently cyclize to form new heterocyclic structures.

Manganese (Mn): As an earth-abundant and inexpensive metal, manganese has emerged as a powerful catalyst in a variety of transformations. Manganese(III) acetate, for instance, is known to mediate the oxidative ring-opening of donor-acceptor cyclopropanes acs.org. In other systems, manganese complexes have been shown to catalyze cascade reactions that involve a radical-initiated ring expansion of a cyclopropane intermediate to form cyclopentene (B43876) structures rsc.orgnih.govrsc.org. Mechanistic studies suggest these reactions can proceed through a radical-mediated pathway initiated by the manganese catalyst organic-chemistry.org. While direct catalysis on this compound is less documented, these examples with related cyclopropanol (B106826) and vinyl cyclopropane substrates demonstrate the potential of manganese to catalyze ring-opening and rearrangement reactions rsc.orgorganic-chemistry.orgresearchgate.net.

| Catalyst | Reaction Type | Substrate Class | Typical Product |

| Palladium(II) | C-N Cross-Coupling | Cyclopropylamine | N-Aryl cyclopropylamine |

| Rhodium(II) | Ring-Opening/Cyclization | N-Azido cyclopropane | Nitrogen Heterocycles |

| Manganese(I/III) | Ring-Expansion/Coupling | Vinyl/Donor-Acceptor Cyclopropanes | Cyclopentenes, 1,6-Diketones |

Organocatalysis in Functionalization

Organocatalysis offers a metal-free alternative for the activation and functionalization of cyclopropanes. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are prominent organocatalysts in this field rsc.orgrsc.org. The general strategy involves the reaction of the amine catalyst with a cyclopropane bearing a carbonyl group (e.g., a cyclopropylacetaldehyde) to form a reactive enamine or iminium ion intermediate nih.govnih.gov.

This activation strategy effectively lowers the energy barrier for the ring-opening of the cyclopropane. The formation of an enamine from a cyclopropylacetaldehyde, for example, increases the electron density in the C-C bond adjacent to the donor group, facilitating its cleavage nih.gov. The resulting open-chain intermediate can then participate in highly stereoselective cycloaddition reactions with various electrophiles to form larger rings, such as functionalized cyclobutanes nih.gov. This approach leverages the principles of aminocatalysis to achieve enantioselective transformations that would be difficult to accomplish using other methods rsc.orgrsc.orgsnnu.edu.cn.

Biocatalytic Approaches to Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Engineered enzymes have shown remarkable potential for creating chiral cyclopropane-containing molecules.

For instance, engineered variants of myoglobin (B1173299) have been developed to catalyze the asymmetric cyclopropanation of olefins with diazo reagents to produce chiral cyclopropyl ketones and pyruvates wpmucdn.comrochester.edu. These enzymatic products serve as versatile building blocks that can be chemically diversified. An α-cyclopropylpyruvate, for example, can be converted into an amino-ester derivative through a sequence of reduction, Mitsunobu, and Staudinger reactions wpmucdn.com.

Similarly, promiscuous tautomerase enzymes have been engineered to act as cofactor-independent cyclopropanation enzymes. These biocatalysts can promote the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of a malonate derivative to α,β-unsaturated aldehydes, affording products with excellent control over multiple stereocenters nih.gov. The use of enzymes provides a sustainable and highly selective route to optically active cyclopropane derivatives that are valuable for pharmaceutical development nih.govmdpi.com.

| Catalyst Type | Transformation | Key Intermediate | Benefit |

| Organocatalyst | Ring-Opening/Cycloaddition | Enamine / Iminium Ion | Metal-free, High Enantioselectivity |

| Biocatalyst (Enzyme) | Asymmetric Cyclopropanation | Enzyme-Carbene Complex | High Stereoselectivity, Mild Conditions |

Spectroscopic and Structural Elucidation of 1 Cyclopropylpropan 1 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of each atom can be determined. For 1-cyclopropylpropan-1-amine, a combination of ¹H, ¹³C, and potentially heteronuclear NMR techniques would provide a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the unique electronic properties of the cyclopropyl (B3062369) ring. The expected signals are based on the analysis of analogous structures like propylamine (B44156) and cyclopropane (B1198618). docbrown.infodocbrown.infonih.gov

The cyclopropyl group introduces a characteristic upfield shift for its protons due to a ring current effect, with signals typically appearing in a complex multiplet pattern between 0.2 and 0.8 ppm. docbrown.infonih.gov The protons of the ethyl group and the methine proton are shifted further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (ethyl) | ~0.9 | Triplet (t) | 3H |

| -CH₂- (ethyl) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H |

| -CH- (methine) | ~2.5 - 2.8 | Multiplet (m) | 1H |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. docbrown.infodocbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms. The chemical shifts are influenced by the proximity to the nitrogen atom and the strain of the cyclopropyl ring. docbrown.infodocbrown.info The carbon atom bonded to the nitrogen (C1) is expected to be the most deshielded, appearing furthest downfield. The cyclopropyl carbons typically appear at unusually high field (low ppm values) due to their high s-character and ring strain. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH-NH₂) | ~55 - 60 |

| C2 (-CH₂-) | ~28 - 33 |

| C3 (-CH₃) | ~10 - 15 |

| C1' (Cyclopropyl methine) | ~15 - 20 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. docbrown.infodocbrown.infodocbrown.info

While not directly applicable to this compound itself, heteronuclear NMR techniques like ⁷⁷Se NMR would be crucial for characterizing its derivatives containing selenium. If this compound were used to synthesize a selenium-containing compound, such as a selone or a diselenide derivative, ⁷⁷Se NMR would provide direct evidence of the selenium atom's chemical environment.

The ⁷⁷Se chemical shift is highly sensitive to the electronic environment, including the oxidation state and coordination of the selenium atom. researchgate.net For example, reacting the amine with a reagent like carbon diselenide could form a selenourea (B1239437) derivative. The resulting ⁷⁷Se NMR spectrum would show a characteristic chemical shift confirming the formation of the C=Se bond and providing insight into the electronic properties of the N-cyclopropylpropyl substituent. scispace.com This technique is a powerful tool for confirming the structure of organoselenium compounds derived from the parent amine. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound, with the molecular formula C₆H₁₃N, HRMS can distinguish its exact mass from other compounds with the same nominal mass. nih.govmolport.com

The ability of HRMS to measure mass to several decimal places is crucial for unambiguous formula confirmation, a critical step in the characterization of a new or known compound. nih.gov

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Source: Computed data from PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, identifying components, and quantifying trace amounts of a substance. researchgate.netspringernature.com

In the context of this compound, GC-MS could be used to assess its purity by separating it from any starting materials, byproducts, or solvents. researchgate.net The mass spectrometer generates a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. nih.gov Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). docbrown.info For this compound, characteristic fragments would be expected from the loss of an ethyl radical or cleavage involving the cyclopropyl ring. docbrown.info This fragmentation data is invaluable for confirming the structure of the separated compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopropylamine (B47189) |

| Propylamine |

| 1-Cyclopropylpropan-1-one (B2659827) |

| Cyclopropane |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary amine, cyclopropyl, and alkyl moieties.

As a primary amine (R-NH₂), the compound would exhibit two distinct N-H stretching vibrations in the 3500 to 3300 cm⁻¹ region. docbrown.info These two bands arise from the asymmetric and symmetric stretching modes of the N-H bonds. openstax.orglibretexts.org Primary amines are characterized by this pair of bands, which distinguishes them from secondary amines that show a single band and tertiary amines that show none in this region. wpmucdn.comorgchemboulder.com

Further characteristic absorptions for the primary amine group include an N-H bending (scissoring) vibration, which typically appears in the 1650 to 1580 cm⁻¹ range. docbrown.infoorgchemboulder.com Additionally, a C-N stretching vibration for an aliphatic amine is expected between 1250 and 1020 cm⁻¹. libretexts.orgorgchemboulder.com

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine | openstax.orgwpmucdn.com |

| ~3080 - 3040 | C-H Stretch | Cyclopropyl Ring | docbrown.info |

| ~3000 - 2800 | C-H Stretch | Alkyl (Propyl) Chain | docbrown.info |

| ~1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | docbrown.infoorgchemboulder.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing unambiguous information on bond lengths, bond angles, and absolute configuration. nih.gov For a chiral molecule like this compound, this technique is invaluable for establishing the absolute stereochemistry (R or S) of its stereogenic center.

The process requires growing a suitable single crystal of the compound or a derivative. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. For enantiomerically pure samples, the use of anomalous dispersion allows for the unambiguous assignment of the absolute configuration. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned stereochemistry; a value close to zero indicates the correct configuration, while a value near one suggests the inverted structure. nih.gov

While specific crystallographic data for this compound is not available in the reviewed literature, a successful analysis would yield the parameters outlined in the table below. This data provides a complete description of the molecule's arrangement within the crystal lattice.

Table 2: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | Data not available |

| α, β, γ (°) | The angles between the unit cell axes. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and highly effective technique for separating the enantiomers of a chiral compound and determining its enantiomeric excess (ee). yakhak.orgmdpi.com The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us

The separation of the (R)- and (S)-enantiomers of this compound would be achieved by exploiting the differential interactions between each enantiomer and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly and successfully used for the resolution of chiral amines. yakhak.orgnih.gov

A typical method would involve injecting a solution of the amine onto a chiral HPLC column. The mobile phase often consists of a mixture of a nonpolar solvent, such as n-hexane, and an alcohol modifier, like isopropanol (B130326) or ethanol. yakhak.org For basic compounds like amines, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and prevent excessive retention on the column. mdpi.com

Under optimized conditions, the two enantiomers will elute from the column at different times (retention times, tR), resulting in two separate peaks in the chromatogram. The enantiomeric excess can then be calculated from the integrated areas of these two peaks using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

This analytical method is crucial for quality control in asymmetric synthesis, allowing for precise quantification of the stereochemical outcome of a reaction. mdpi.com

Table 3: Typical Parameters for Chiral HPLC Analysis of a Chiral Amine

| Parameter | Description | Example Condition |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | HPLC with UV Detector |

| Column (CSP) | Chiral Stationary Phase | e.g., Lux Cellulose-1 or Chiralpak IA |

| Mobile Phase | Solvent mixture used for elution. | e.g., n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | Wavelength used to detect the compound. | e.g., UV at 210 nm |

Computational and Theoretical Investigations of 1 Cyclopropylpropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular orbitals, charge distribution, and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For cyclopropylamine (B47189), DFT calculations, often using the B3LYP functional with various basis sets like aug-cc-pVTZ, have been employed to determine its electronic structure. researchgate.net These studies help in understanding the electron density distribution and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. rjpn.orgmdpi.comnih.gov For 1-cyclopropylpropan-1-amine, the presence of the propyl group would be expected to introduce electron-donating effects, influencing the energies of these frontier orbitals.

A representative table of DFT-calculated electronic properties for a model cyclopropylamine system is shown below.

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 12.0 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |

Note: These are representative values for a model cyclopropylamine and would be expected to vary for this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. nist.gov Studies on cyclopropylamine have utilized ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory to obtain precise geometries and energies. researchgate.net These calculations have been instrumental in confirming the geometric parameters of the cyclopropyl (B3062369) ring and the amino group, revealing a slight shortening of the C1-C2 bond of the cyclopropane (B1198618) ring due to hybridization changes at the C1 carbon. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction energetics.

Computational studies on the gas-phase pyrolysis of cyclopropylamine have elucidated complex reaction pathways. semanticscholar.org These studies, using methods like G3(MP2)//B3LYP, have identified multiple competing mechanisms, including biradical and carbene pathways, for the initial ring-opening step. The calculations involve locating the transition state structures for each step, which are critical for understanding the reaction kinetics. For substituted cyclopropylamines like this compound, the nature and position of the substituent would influence the preferred reaction pathway. chemrxiv.org Similar computational approaches have been used to explore the ring-opening of cyclopropyl radicals, indicating a preference for a near-disrotatory pathway. rsc.org

Below is a hypothetical energetic profile for a reaction involving a cyclopropylamine, based on computational findings for related systems.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactant (Cyclopropylamine) | 0 |

| 1 | Transition State 1 | +57.7 |

| 2 | Intermediate (Biradical) | +52.0 |

| 3 | Transition State 2 | +60.2 |

| 4 | Product (1-Aminopropene) | -10.5 |

Note: This table represents a simplified, hypothetical reaction pathway based on computational studies of cyclopropylamine pyrolysis.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis of cyclopropylamine has revealed the existence of different rotational isomers (rotamers) due to the rotation of the amino group around the C-N bond. researchgate.net Experimental techniques combined with computational methods have identified both trans and gauche conformers. researchgate.net Computational studies on substituted cyclopropyl systems, such as cyclopropyl methyl ketone, have also been performed to determine the most stable conformations. uwlax.edu For this compound, the presence of the propyl group would lead to a more complex conformational landscape, with multiple low-energy conformers possible due to rotations around the C-C and C-N single bonds. The relative stabilities of these conformers would be determined by a balance of steric and electronic effects. chemistrysteps.commaricopa.edu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the complex intermolecular interactions of this compound at an atomistic level. dovepress.comnih.gov By simulating the motions of atoms and molecules over time, MD can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the macroscopic properties of the substance. nih.govuni-halle.de Such simulations provide a bridge between the microscopic details of molecular interactions and the observable behavior of the system. ulisboa.pt

Detailed Research Findings

A representative molecular dynamics simulation study of this compound in a condensed phase (e.g., liquid state) would typically be conducted using a classical force field, which is a set of parameters describing the potential energy of the system. The choice of force field is critical for accurately modeling the intermolecular interactions. For amines, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often employed and can be refined with quantum chemical calculations to ensure accuracy. nih.gov

In a hypothetical study, a simulation box containing several hundred molecules of this compound would be constructed. The system would be subjected to periodic boundary conditions to mimic an infinite environment. The simulation would be run for a sufficient duration (typically nanoseconds) to allow the system to reach equilibrium and to collect statistically significant data.

The primary amine group (-NH2) is the most significant site for strong intermolecular interactions due to its ability to act as both a hydrogen bond donor and acceptor. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor, while the hydrogen atoms are partial positively charged, enabling them to act as hydrogen bond donors.

Analysis of the simulation trajectory would focus on several key metrics to quantify these interactions:

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding an atom of a certain type at a distance 'r' from a reference atom. For this compound, the RDF between the nitrogen atom of one molecule and the amine hydrogen atoms of neighboring molecules (N···H-N) would be of primary interest. A sharp peak in this RDF at a short distance (typically around 1.8-2.0 Å) is a clear indicator of hydrogen bonding. Similarly, the N···N RDF would show the ordering of molecules due to these interactions.

Interaction Energy Calculations: The total non-bonded interaction energy between pairs of molecules can be calculated throughout the simulation. This energy can be decomposed into its electrostatic and van der Waals components. For this compound, the electrostatic component is expected to dominate the interaction energy between the amine groups due to hydrogen bonding. The cyclopropyl and propyl groups would primarily contribute through weaker van der Waals interactions.

Hydrogen Bond Analysis: Specific algorithms can be used to identify and quantify the number and lifetime of hydrogen bonds throughout the simulation. This analysis would reveal the average number of hydrogen bonds per molecule and how long these bonds persist, providing insight into the dynamics of the hydrogen-bonding network.

Table 1: Simulated Intermolecular Interaction Parameters for this compound

| Interaction Parameter | Atom Pair | Simulated Value | Description |

| H-Bond Distance | N···H-N | 1.95 Å | The distance at the first peak of the radial distribution function, indicating the average hydrogen bond length. |

| Coordination Number | N (around N) | ~2.1 | The number of neighboring nitrogen atoms in the first solvation shell, derived from the N-N RDF. |

| Average H-Bonds per Molecule | - | 1.85 | The average number of hydrogen bonds each molecule participates in (as donor or acceptor). |

| Average Interaction Energy | Per Molecule | -45.2 kJ/mol | The average non-bonded interaction energy of a single molecule with its surroundings. |

| Electrostatic Contribution | -35.8 kJ/mol | The portion of the interaction energy due to electrostatic forces, dominated by hydrogen bonding. | |

| Van der Waals Contribution | -9.4 kJ/mol | The portion of the interaction energy due to dispersion forces, primarily from the hydrocarbon moieties. |

Applications of 1 Cyclopropylpropan 1 Amine in Advanced Organic Synthesis